molecular formula C5H4ClFS B2968519 3-(Chloromethyl)-4-fluorothiophene CAS No. 1807068-37-6

3-(Chloromethyl)-4-fluorothiophene

Cat. No.: B2968519
CAS No.: 1807068-37-6
M. Wt: 150.6
InChI Key: TZEKRBAGZVHEEI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-fluorothiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing one sulfur atom. The presence of both a chloromethyl and a fluorine substituent on the thiophene ring makes this compound particularly interesting for various chemical applications.

Scientific Research Applications

3-(Chloromethyl)-4-fluorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level to produce a certain effect .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, and precautions to be taken while handling the compound .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could be based on its properties or reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-fluorothiophene typically involves the chloromethylation of 4-fluorothiophene. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-fluorothiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the fluorine substituent.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide for azidation and thiols for thiolation. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, often in an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include azido derivatives, thiolated compounds, sulfoxides, and sulfones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the chloromethyl and fluorine substituents in 3-(Chloromethyl)-4-fluorothiophene provides a unique balance of reactivity and stability. This makes it particularly valuable for applications requiring specific electronic properties and chemical reactivity. Its ability to undergo a wide range of chemical reactions while maintaining stability under various conditions sets it apart from similar compounds .

Properties

IUPAC Name

3-(chloromethyl)-4-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFS/c6-1-4-2-8-3-5(4)7/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEKRBAGZVHEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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